1,2,3,4-四-O-乙酰基-β-D-葡萄糖醛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its derivatives is often achieved through chemo-enzymatic methods, involving the stereospecific synthesis from cesium salts of carboxylic acids and protected glucuronic acid derivatives. An example includes the synthesis of 1-beta-O-acyl glucuronides from methyl acetyl derivatives, showcasing the chemoselectivity of enzymes like lipase and carboxylesterase towards the O-acetyl groups for achieving high selectivity and efficiency in synthesis (Baba & Yoshioka, 2007).

Molecular Structure Analysis

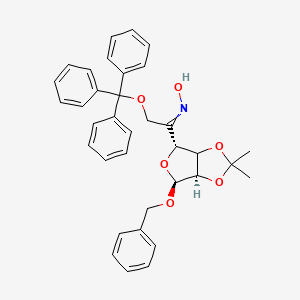

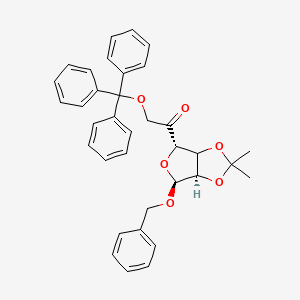

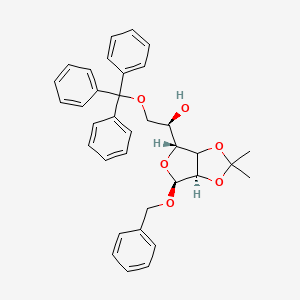

Investigations into the molecular structure of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid derivatives have utilized techniques like X-ray crystallography and NMR spectroscopy. These analyses reveal detailed insights into the conformation and stereochemistry of these compounds, important for understanding their reactivity and interaction with biological molecules (Norkowska et al., 2014).

科学研究应用

Application 1: Synthesis of Disaccharides and D-Glucose6-Phosphate

- Summary of the Application: 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose, a carbohydrate similar to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid, is used in the synthesis of disaccharides and D-glucose6-phosphate .

Application 2: Synthesis of Terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide Methyl Esters

- Summary of the Application: Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, a compound similar to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid, has been used to synthesize terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters .

- Methods of Application: These esters were synthesized from commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and terpenoid alcohols in the presence of bis (trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (DCM) in good yields .

- Results or Outcomes: The predominant α-selectivity at the anomer position is caused via transition state in which the neighboring group participation of the methoxycarbonyl group at C-6 stabilizes the oxonium intermediate by forming 1 C 4 conformation .

Application 3: Synthesis of Water-Soluble Glucuronide Derivatives of Camptothecin

- Summary of the Application: Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate has been used in a study to assess design and synthesis of a water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy .

Application 4: Synthesis of Mannuronic Acid

- Summary of the Application: 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid, a compound similar to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid, was synthesized in three steps from commercial d-mannose in 21% yield .

- Methods of Application: Regioselective 6-O-tritylation followed by per-acetylation and 6-OTr removal using HBr/AcOH gave the required primary alcohol substrate, which was then oxidised to the target compound using TEMPO/BAIB .

- Results or Outcomes: The product was fully characterized by 1 H-NMR, 13 C-NMR, 2D NMR, MS and IR .

Application 5: Fabrication of PLGA Nanoparticles

- Summary of the Application: 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles were fabricated for efficient and prospective in vivo metabolic processing .

- Methods of Application: Two ways were investigated for fabricating these nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .

- Results or Outcomes: The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

Application 6: Synthesis of Heparin

- Summary of the Application: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid has been observed to engage with a diverse array of proteins, including integrins, transmembrane receptors intimately linked with cell adhesion .

Application 7: Synthesis of Mannuronic Acid

- Summary of the Application: 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid, a compound similar to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid, was synthesized in three steps from commercial d-mannose in 21% yield .

- Methods of Application: Regioselective 6-O-tritylation followed by per-acetylation and 6-OTr removal using HBr/AcOH gave the required primary alcohol substrate, which was then oxidised to the target compound using TEMPO/BAIB .

- Results or Outcomes: The product was fully characterized by 1 H-NMR, 13 C-NMR, 2D NMR, MS and IR .

Application 8: Fabrication of PLGA Nanoparticles

- Summary of the Application: 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles were fabricated for efficient and prospective in vivo metabolic processing .

- Methods of Application: Two ways were investigated for fabricating these nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .

- Results or Outcomes: The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

Application 9: Synthesis of Heparin

安全和危害

未来方向

TGA has been used in various biochemical studies4. It has potential in the development of cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy4. Further research could explore these and other potential applications of TGA.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWVABAZBHDMEY-ZXPJVPCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)